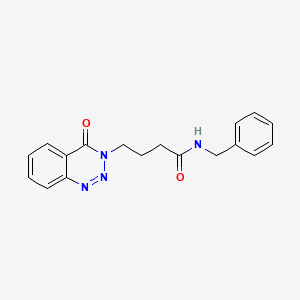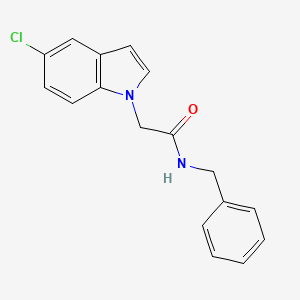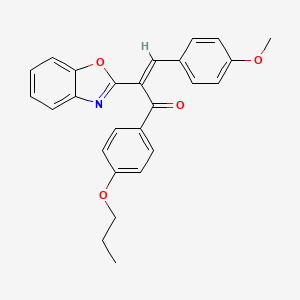
trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a phenylethyl group, a tetrazole ring, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, while the tetrazole ring is often synthesized via a cycloaddition reaction involving an azide and a nitrile. The final step involves coupling these components with cyclohexane carboxamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylethyl group may yield phenylacetic acid, while reduction of the tetrazole ring may produce a primary amine.
Scientific Research Applications
N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The phenylethyl group may interact with receptors in the nervous system, while the tetrazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. The cyclohexane carboxamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-HYDROXY-1-METHYLETHYL)-2-PHENYLACETAMIDE: This compound has a similar structure but lacks the tetrazole ring, which may result in different chemical and biological properties.
N-(4-CHLOROPHENYL)-2-HYDROXY-2-PHENYLACETAMIDE:
N-BENZYLIDENE-2-HYDROXY-2-PHENYLACETAMIDE: The benzylidene group provides different electronic properties and reactivity compared to the tetrazole ring.
Uniqueness
N-(2-PHENYLETHYL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H23N5O/c23-17(18-11-10-14-4-2-1-3-5-14)16-8-6-15(7-9-16)12-22-13-19-20-21-22/h1-5,13,15-16H,6-12H2,(H,18,23) |
InChI Key |
FWHBONQKFBSQES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3(1H)-yl]carbonyl}amino)benzoate](/img/structure/B11147475.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147484.png)
![(2E)-2-(4-ethoxy-3-methoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11147488.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11147492.png)

![2-Methoxyethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11147505.png)

![5-(2-thienyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B11147528.png)
![N,N'-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide](/img/structure/B11147532.png)
![Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B11147539.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11147543.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147551.png)
![2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11147552.png)
